2-Propanamine, N-(2-chloroethyl)-2-methyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloroethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClN/c1-6(2,3)8-5-4-7/h8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPXIUGPGLKVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing the Significance of Tertiary Amines with Chloroethyl Functionality in Organic Chemistry
The importance of N-(2-chloroethyl)-2-methylpropan-2-amine is best understood by first examining its core functional groups. Tertiary amines are a cornerstone of organic chemistry, widely recognized for their role as non-nucleophilic bases. The steric bulk provided by alkyl substituents around the nitrogen atom often hinders its ability to act as a nucleophile while preserving its capacity to scavenge protons. This characteristic is invaluable in numerous reactions where a base is required but nucleophilic attack on an electrophilic center would be an undesirable side reaction. Furthermore, the tertiary amine moiety is a common feature in over 60% of amine-containing pharmaceuticals, where it can enhance solubility and modulate biological activity.
The chloroethyl functionality introduces a reactive electrophilic site into the molecule. The N-(2-chloroethyl) group is the defining feature of "nitrogen mustards," a class of potent alkylating agents. These compounds can undergo intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This strained, three-membered ring is susceptible to nucleophilic attack, enabling the alkylation of various biological macromolecules. This mechanism is the basis for the cytotoxic effects of many nitrogen mustards used in chemotherapy. The combination of a tertiary amine and a chloroethyl group within the same molecule thus creates a bifunctional reagent with distinct and highly useful chemical properties.
Overview of Research Trajectories for Alkyl Halide Bearing Amine Compounds
Research involving alkyl halide-bearing amines like N-(2-chloroethyl)-2-methylpropan-2-amine has progressed along several key trajectories, primarily focusing on their use as synthetic intermediates. The synthesis of such compounds typically involves the alkylation of a secondary amine, a classic but often challenging transformation due to the potential for overalkylation to form quaternary ammonium (B1175870) salts.
A documented synthesis for the hydrochloride salt of N-(2-chloroethyl)-2-methylpropan-2-amine starts with diisopropylamine, which is first reacted with ethylene (B1197577) oxide to produce 2-(diisopropylamino)ethanol. This intermediate alcohol is then halogenated using a chlorinating agent like thionyl chloride to yield the final product. academax.com One study reports achieving a high total yield of 89.2% for this two-step process. academax.com
The research applications of N-(2-chloroethyl)-2-methylpropan-2-amine are notable for their diversity, spanning both legitimate industrial synthesis and regulated chemical production.
One significant application is its role as a precursor in the synthesis of N,N-diisopropylethylenediamine. google.comgoogle.com In this process, the hydrochloride salt of N-(2-chloroethyl)-2-methylpropan-2-amine undergoes an ammonolysis reaction, where it is treated with ammonia (B1221849) in a solvent under high pressure and temperature to replace the chlorine atom with an amino group. google.comgoogle.com N,N-diisopropylethylenediamine is an important intermediate for synthesizing pharmaceuticals, including the nootropic drug pramiracetam. google.com
Table 1: Reaction Conditions for the Synthesis of N,N-diisopropylethylenediamine
| Reactant | Co-reactant | Solvent | Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield |
|---|---|---|---|---|---|---|
| N,N-diisopropylamino chloroethane (B1197429) hydrochloride | Ammonia | Benzene | 6 | 120 | 5 | 91.07% |
| N,N-diisopropylamino chloroethane hydrochloride | Ammonia | Carbon Tetrachloride | 4 | 100 | 6 | 88.10% |
| N,N-diisopropylamino chloroethane hydrochloride | Ammonia | Dichloromethane | 2 | 80 | 2 | Not specified |
Data sourced from a Chinese patent describing the synthesis process. google.comgoogle.com
Perhaps the most critical research trajectory for this compound is its identification as a precursor for the V-series nerve agent, VX. Specifically, it is used to synthesize O-Ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate (VX) through its reaction with methylphosphonothioic acid. Due to this application, N-(2-chloroethyl)diisopropylamine (under the synonym N,N-diisopropyl-(beta)-aminoethyl chloride) is a controlled substance listed by the Australia Group, an informal forum of countries that seeks to prevent the proliferation of chemical and biological weapons. strategictraderesearch.orgeuropa.eustimson.org This places its production, use, and trade under strict international monitoring and export controls.
Scope and Objectives of the Academic Review
Systematic IUPAC Naming and Common Referencing
The compound is systematically named under IUPAC (International Union of Pure and Applied Chemistry) guidelines based on its parent alkane structure. The longest carbon chain containing the principal functional group (the amine) is a three-carbon propane (B168953) chain. The nitrogen atom is bonded to the second carbon of this chain, which is also substituted with a methyl group, forming a tert-butyl group. The nitrogen is further substituted with a 2-chloroethyl group.
Following IUPAC rules, the parent amine is 2-methylpropan-2-amine. The substituent on the nitrogen atom is a 2-chloroethyl group. Therefore, the systematic IUPAC name is N-(2-chloroethyl)-2-methylpropan-2-amine .
This compound is also commonly referred to by various synonyms that reflect its constituent parts. A prevalent common name is N-(2-chloroethyl)-N-(tert-butyl)amine . Other identifiers are derived from viewing the structure as a substituted ethylamine, such as 2-((tert-butyl)amino)ethyl chloride.
Below is a table summarizing the key identifiers for this compound.
Table 1: Compound Identifiers
| Identifier Type | Identifier Name |
|---|---|
| Systematic IUPAC Name | N-(2-chloroethyl)-2-methylpropan-2-amine |
| Common Name | N-(2-chloroethyl)-N-(tert-butyl)amine |
| Molecular Formula | C₇H₁₆ClN |
| SMILES String | CC(C)(C)NCCCl |
Theoretical Conformational Analysis and Energy Minima Studies
The conformational landscape of N-(2-chloroethyl)-2-methylpropan-2-amine is primarily determined by rotations around its single bonds. The most significant rotations are around the N-C(tert-butyl), N-C(ethyl), and C-C(ethyl) bonds. Theoretical studies on analogous molecules suggest that the steric hindrance imposed by the tert-butyl group is the dominant factor in determining the lowest energy conformations.
Rotational isomers, or conformers, arise from the rotation around single bonds. The relative energies of these conformers determine the molecule's preferred shape.
Rotation around the N-C(ethyl) bond: The orientation of the chloroethyl group relative to the bulky tert-butyl group is critical. The lowest energy conformation would likely place the chloroethyl group in a staggered arrangement to minimize steric clash with the tert-butyl group.
Rotation around the C-C(ethyl) bond: This rotation determines the position of the chlorine atom relative to the nitrogen and the tert-butyl group. The two primary conformers are the anti and gauche conformations.
Anti-conformer: The chlorine atom and the nitrogen atom are positioned 180° apart from each other. This is generally the most stable conformation as it minimizes both steric repulsion and dipole-dipole repulsion.
Gauche-conformer: The chlorine atom and the nitrogen atom are positioned approximately 60° apart. This conformation is typically higher in energy due to steric hindrance and potential dipole-dipole repulsion.
The energetic profile would show distinct energy minima corresponding to these staggered conformations, with energy maxima at the eclipsed conformations. The global energy minimum for the molecule is expected to be the conformation where the C-Cl bond is anti to the C-N bond and the entire chloroethyl group is staggered relative to the tert-butyl group.
Table 2: Theoretical Rotational Energy Barriers
| Bond Rotation | Conformation | Relative Energy (Theoretical) | Notes |
|---|---|---|---|
| N-CH₂ | Staggered | Low | Preferred conformation due to minimized steric strain with the tert-butyl group. |
| N-CH₂ | Eclipsed | High | High energy due to steric clash between the ethyl group and the tert-butyl group. |
| CH₂-CH₂ | Anti (N/Cl) | Lowest | The most stable arrangement, minimizing steric and electrostatic repulsion. |
| CH₂-CH₂ | Gauche (N/Cl) | Higher | Less stable due to steric hindrance and potential dipole repulsion. |
Several non-covalent intramolecular interactions contribute to the stability of different conformers:
Steric Hindrance: This is the most significant factor. The large size of the tert-butyl group repels the chloroethyl group, forcing the molecule into conformations that maximize the distance between them.
Dipole-Dipole Interactions: The C-Cl bond possesses a significant dipole moment. The interaction between this dipole and the dipole of the C-N bonds and the nitrogen lone pair can be either stabilizing or destabilizing depending on their relative orientation. In the anti conformation, repulsive dipole interactions are minimized.
Van der Waals Forces: Attractive London dispersion forces exist between all atoms, but repulsive van der Waals forces (steric hindrance) dominate when non-bonded atoms are forced too close together, such as in eclipsed or some gauche conformations.
While less common for C-H bonds, some studies on related haloalkanes suggest the possibility of very weak, unconventional intramolecular hydrogen bonding (e.g., C-H···N or C-H···Cl), which could slightly stabilize certain geometries. However, these interactions would be minor compared to the overwhelming effect of steric repulsion from the tert-butyl group. The final conformational preference is a delicate balance of these competing intramolecular forces.
Strategic Retrosynthetic Approaches
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For N-(2-chloroethyl)-2-methylpropan-2-amine, the most logical retrosynthetic disconnection involves cleaving the C-N bond between the nitrogen atom and the 2-chloroethyl group.
This disconnection is based on the common and reliable method of forming C-N bonds via nucleophilic substitution, specifically the N-alkylation of an amine. amazonaws.com This leads to two primary synthons: a tert-butylamine (B42293) nucleophile and a 2-chloroethyl electrophile. The corresponding reagents for these synthons are tert-butylamine and a suitable 2-haloethane derivative, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. This approach represents the most direct and convergent pathway to the target molecule.
Direct Synthesis from Amine and Alkyl Halide Precursors
The direct synthesis route involves the N-alkylation of tert-butylamine with a dihalogenated ethane. This method is a straightforward application of the principles identified in the retrosynthetic analysis.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Tert-butylamine, acting as the nucleophile, attacks the electrophilic carbon of the 2-haloethyl group, displacing the halide leaving group. The use of a reagent like 1-bromo-2-chloroethane is strategic, as the bromine atom is a better leaving group than chlorine, allowing for selective alkylation at the brominated carbon.
A potential side reaction is the further alkylation of the desired secondary amine product to form a tertiary amine, N,N-bis(2-chloroethyl)-tert-butylamine. Another possibility is the formation of a piperazine (B1678402) derivative through intramolecular or intermolecular cyclization, especially under harsh conditions or with prolonged reaction times. dtic.mil To minimize these side reactions, the stoichiometry of the reactants is crucial; typically, an excess of the primary amine (tert-butylamine) is used.
The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid (HBr or HCl) that is formed as a byproduct. Using an excess of tert-butylamine can serve this purpose, although an inorganic base like potassium carbonate or sodium bicarbonate is often preferred to avoid consuming the primary amine reactant.
An analogous reaction is the synthesis of ethyl-tert-butylamine, which can be prepared by reacting tert-butylamine with ethyl bromide. google.com This demonstrates the viability of alkylating tert-butylamine with primary alkyl halides.
Optimizing reaction parameters is key to maximizing the yield of the desired secondary amine and minimizing byproducts.
Solvent: Polar aprotic solvents such as acetonitrile, acetone, or dimethylformamide (DMF) are commonly used for SN2 reactions as they can solvate the cation of the base without strongly solvating the amine nucleophile, thus enhancing its reactivity. Alcohols like methanol (B129727) or ethanol (B145695) can also be used. google.com
Temperature: The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent. Moderate heating is often employed to increase the reaction rate. For example, similar alkylations for preparing piperazine derivatives are conducted at controlled temperatures of 20-25 °C. google.com
Base: A variety of bases can be used to scavenge the acid byproduct. Common choices include inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). google.com The choice of base can influence the reaction rate and selectivity.
The table below summarizes typical parameters for the N-alkylation reaction.
| Parameter | Condition | Rationale |
| Alkylating Agent | 1-bromo-2-chloroethane | Higher reactivity of bromide as a leaving group allows for selective mono-alkylation. |
| Solvent | Acetonitrile, Acetone | Polar aprotic solvents facilitate SN2 reactions. |
| Base | K₂CO₃, NaHCO₃, or excess tert-butylamine | Neutralizes the acid byproduct, driving the reaction to completion. |
| Temperature | 25°C to 80°C (Reflux) | Balances reaction rate against the formation of byproducts. |
| Stoichiometry | Excess tert-butylamine to alkyl halide | Minimizes the formation of the di-alkylated tertiary amine byproduct. |
Alternative Synthetic Pathways
An alternative approach involves the formation and subsequent reduction of an amide. This two-step process begins with the acylation of tert-butylamine with chloroacetyl chloride in the presence of a base to form the intermediate amide, N-(2-chloroacetyl)-tert-butylamine.
The carbonyl group of this amide can then be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reduction converts the amide to the target secondary amine. This method is a standard transformation in organic synthesis for preparing amines from carboxylic acid derivatives. sciencemadness.org
A highly effective alternative pathway involves the synthesis of an amino alcohol intermediate, followed by a functional group interconversion to introduce the chlorine atom.
The synthesis begins with the reaction of tert-butylamine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol would be a direct alkylation similar to the one described in section 3.2. The reaction with ethylene oxide is an efficient way to introduce a 2-hydroxyethyl group onto the nitrogen atom, yielding N-(2-hydroxyethyl)-tert-butylamine.
This intermediate alcohol is then converted to the corresponding alkyl chloride. This transformation is reliably achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). The reaction with thionyl chloride is particularly common and efficient, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. environmentclearance.nic.in This method has been successfully used in the synthesis of related N-(2-chloroethyl) amines, such as converting N,N-bis(2-hydroxyethyl)benzylamine to N,N-bis(2-chloroethyl)benzylamine with thionyl chloride. google.com
This two-step sequence is outlined below:
Step 1: Hydroxyethylation: tert-Butylamine + Ethylene Oxide → N-(2-hydroxyethyl)-tert-butylamine
Step 2: Chlorination: N-(2-hydroxyethyl)-tert-butylamine + SOCl₂ → N-(2-chloroethyl)-tert-butylamine + SO₂ + HCl
This pathway avoids the potential for over-alkylation that can occur in the direct synthesis from dihaloethanes and often provides high yields of the desired product.
Iron-Catalyzed Aminochlorination of Alkenes for Tertiary 2-Chloroamines
The direct aminochlorination of alkenes represents an atom-economical and efficient method for the synthesis of 2-chloroamines. While significant progress has been made in the iron-catalyzed aminochlorination of alkenes to produce primary 2-chloroalkylamines, the synthesis of tertiary 2-chloroamines through this methodology presents distinct challenges and is a developing area of research.
The general mechanism for iron-catalyzed aminochlorination of alkenes typically involves the generation of a nitrogen-centered radical from an amine precursor, which then adds to the alkene. This is followed by a chlorine atom transfer, often from a chloride source, to the resulting carbon-centered radical. Iron catalysts are crucial in mediating these radical processes.
For the synthesis of the specific tertiary amine, N-(2-chloroethyl)-2-methylpropan-2-amine, a hypothetical reaction would involve the reaction of isobutylene (B52900) with an N-chloro derivative of tert-butylamine or a related nitrogen source in the presence of an iron catalyst.
Hypothetical Reaction Scheme:
Isobutylene + N-chloro-tert-butylamine derivative --(Iron Catalyst)--> N-(2-chloroethyl)-2-methylpropan-2-amine
Research Findings and Challenges:
Currently, the literature on iron-catalyzed aminochlorination predominantly focuses on the synthesis of primary amines. The extension of this methodology to tertiary amines like N-(2-chloroethyl)-2-methylpropan-2-amine is not yet well-documented. The primary challenges in adapting this method for tertiary amines include:
Steric Hindrance: The bulky tert-butyl group on the nitrogen atom can sterically hinder the approach of the nitrogen source to the alkene and the subsequent reaction steps.
Reactivity of the Nitrogen Source: The stability and reactivity of the N-chloro derivative of a secondary amine like tert-butylamine would need to be carefully controlled to ensure efficient generation of the corresponding aminyl radical.
Selectivity: Competing side reactions, such as elimination or oligomerization of the alkene, could be more prevalent with more substituted amines and alkenes.
While direct iron-catalyzed aminochlorination for this specific tertiary amine is not established, the general principles of iron catalysis in related transformations, such as cross-coupling reactions, are being actively explored for their potential in pharmaceutical synthesis due to iron's low cost, abundance, and low toxicity. researchgate.netnih.gov
Table 1: Key Parameters in Iron-Catalyzed Alkene Functionalization
| Parameter | Description | Relevance to Tertiary 2-Chloroamine Synthesis |
| Iron Catalyst Precursor | The source of iron, e.g., FeCl₂, Fe(acac)₃. | The choice of precursor and its oxidation state can influence the catalytic cycle and efficiency. |
| Ligand | Organic molecules that coordinate to the iron center. | Ligands can modulate the reactivity and selectivity of the catalyst, potentially overcoming steric hindrance. |
| Nitrogen Source | The reagent that provides the amino group. | A suitable N-chloro derivative of tert-butylamine would be required. |
| Chlorine Source | The reagent that provides the chlorine atom. | Simple chloride salts or other chlorine atom transfer reagents are typically used. |
| Solvent | The reaction medium. | The solvent can affect the solubility of reagents and the stability of intermediates. |
| Temperature | The reaction temperature. | Optimization is needed to promote the desired reaction while minimizing side reactions. |
Challenges and Innovations in Synthesis Scalability for Research Purposes
Scaling up the synthesis of any chemical compound from the laboratory bench to a larger scale for extensive research or preclinical studies presents a unique set of challenges. For a hypothetical iron-catalyzed synthesis of N-(2-chloroethyl)-2-methylpropan-2-amine, these challenges would be multifaceted, encompassing both the specifics of the chemical reaction and broader process engineering considerations.
Challenges in Scalability:
Reaction Kinetics and Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Efficient heat removal is crucial to prevent runaway reactions and ensure consistent product quality. Understanding the reaction kinetics is essential for designing appropriate reactor systems.
Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially in multiphase systems (e.g., solid catalyst in a liquid reaction mixture), is critical for achieving high conversions and selectivities.
Product Isolation and Purification: Developing a robust and scalable method for isolating the desired tertiary amine from the reaction mixture and removing unreacted starting materials, byproducts, and residual iron catalyst is a significant challenge.
Safety Considerations: Handling potentially hazardous reagents and intermediates on a larger scale requires careful safety protocols and engineering controls.
Innovations in Synthesis Scalability:
To address these challenges, several innovations in chemical synthesis and process engineering are being explored:
Continuous Flow Chemistry: Moving from traditional batch reactors to continuous flow systems offers numerous advantages for scalability. Flow reactors provide superior heat and mass transfer, better control over reaction parameters (temperature, pressure, reaction time), and enhanced safety by minimizing the volume of hazardous materials at any given time. This approach could be particularly beneficial for managing the exothermicity of an aminochlorination reaction.
Process Intensification: This approach focuses on developing smaller, more efficient, and more sustainable manufacturing processes. utwente.nl For iron-catalyzed reactions, this could involve the use of highly active catalysts, microreactors, or integrated reaction and separation units.
Catalyst Immobilization and Recovery: Immobilizing the iron catalyst on a solid support can simplify its separation from the reaction mixture, allowing for easier product purification and potential catalyst recycling. This is a key strategy for improving the economic and environmental sustainability of the process.
High-Throughput Experimentation: Automated systems for running many small-scale reactions in parallel can accelerate the optimization of reaction conditions (catalyst, ligand, solvent, temperature) for scalability.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Research Scale-Up
| Feature | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Typically from milligrams to kilograms | Can range from grams to tons per day |
| Heat Transfer | Can be limited, posing safety risks for exothermic reactions | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to lower yields and selectivity | Highly efficient, promoting faster and more selective reactions |
| Control of Parameters | More challenging to maintain precise control | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk due to larger volumes of reactants | Inherently safer due to smaller reaction volumes |
| Scalability | Often requires re-optimization at each scale | More straightforward to scale up by running the system for longer |
While the direct iron-catalyzed synthesis of N-(2-chloroethyl)-2-methylpropan-2-amine remains a prospective method, the ongoing advancements in iron catalysis and process engineering provide a promising framework for developing scalable and sustainable routes to this and other valuable tertiary β-chloroamines for research purposes.
Chemical Reactivity and Mechanistic Investigations of N 2 Chloroethyl 2 Methylpropan 2 Amine
Intramolecular Cyclization Reactions: Aziridinium (B1262131) Ion Formation
The hallmark reaction of N-(2-chloroethyl)amines is the intramolecular displacement of the chloride by the amine nitrogen, a process known as neighboring group participation. researchgate.net This cyclization results in the formation of a strained, three-membered heterocyclic cation known as an aziridinium ion. wikipedia.org This intermediate is a potent alkylating agent and the key to the compound's subsequent intermolecular reactions. wikipedia.orgwikipedia.org
The process begins with the nucleophilic lone pair of the nitrogen atom attacking the β-carbon of the chloroethyl group, displacing the chloride leaving group. This intramolecular SN2 reaction transforms the relatively stable chloroamine into the highly reactive aziridinium ion.
Kinetics and Thermodynamics of Cyclization
The formation of the aziridinium ion is a critical, rate-determining step for the subsequent alkylation reactions. researchgate.net The reaction is a concerted process involving the simultaneous ionization of the C-Cl bond and the internal cyclization. nih.gov Ab initio molecular dynamics simulations on analogous nitrogen mustards, such as mechlorethamine (B1211372), have provided significant insight into this activation step. nih.gov
The calculated activation free energy for mechlorethamine cyclization is approximately 20.4 kcal/mol, which aligns well with experimental data. nih.gov This indicates a significant energy barrier, but one that is readily overcome under physiological conditions. The thermodynamics of the reaction favor the formation of the aziridinium ion, driven by the formation of the new C-N bond, despite the ring strain introduced in the three-membered ring.
Table 1: Comparative Kinetic Data for Aziridinium Ion Formation of Related Nitrogen Mustards
| Compound | Activation Free Energy (kcal/mol) | Relative Rate Constant |
| Mechlorethamine | 20.4 (Calculated) | Reference |
| Phosphoramide Mustard | Lower than Mechlorethamine (Qualitative) | Faster |
| 5,5-dimethyl-3-chloropiperidine | - | 4.67 (vs. unsubstituted) |
Note: Data is for analogous compounds and serves to illustrate the principles of cyclization kinetics. Specific data for N-(2-chloroethyl)-2-methylpropan-2-amine is not available.
Influence of Solvent and Substituents on Cyclization Rate
The rate of aziridinium ion formation is profoundly influenced by both the solvent environment and the nature of the substituents on the nitrogen atom.
Solvent Effects: Polar solvents play a crucial role in facilitating the cyclization. dtic.milresearchgate.net They stabilize the developing positive charge on the nitrogen and the departing chloride anion in the transition state, thereby lowering the activation energy. nih.gov Molecular dynamics simulations show that the specific coordination and orientation of water molecules around the leaving group are critical for the reaction to proceed. nih.gov In less polar solvents like acetonitrile, the reaction can still occur but may be slower. dtic.mil
Substituent Effects: The electronic and steric properties of the N-substituent are key determinants of reactivity.
Electronic Effects: The tert-butyl group on N-(2-chloroethyl)-2-methylpropan-2-amine is an electron-donating group. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and favoring the intramolecular attack on the chloroethyl group. This is a general trend for alkyl substituents on nitrogen mustards.
Steric Effects: While electronically favorable, the bulky tert-butyl group introduces considerable steric hindrance. This could potentially slow the rate of cyclization compared to less hindered amines like N-(2-chloroethyl)dimethylamine by impeding the optimal geometry for the intramolecular attack. However, the Thorpe-Ingold effect (or gem-dialkyl effect) can sometimes accelerate cyclization reactions. Studies on related 3-chloropiperidines showed that gem-dimethylation near the reaction center increased the reaction rate, which was attributed to the formation of a bicyclic system in the rate-determining step. researchgate.net It is plausible that the bulky tert-butyl group could similarly influence the conformational preferences of the chloroethyl side chain, potentially favoring a conformation conducive to cyclization.
Intermolecular Alkylation Reactions
The aziridinium ion formed from N-(2-chloroethyl)-2-methylpropan-2-amine is a powerful electrophile. The high degree of ring strain in the three-membered ring makes it susceptible to ring-opening by a wide variety of nucleophiles. nih.govdntb.gov.ua This intermolecular reaction is the basis for the alkylating properties of nitrogen mustards. researchgate.net
Electrophilic Properties and Reactivity Towards Nucleophiles
The aziridinium ion is considered an "activated" form of the amine, as non-activated aziridines are generally inert to all but the strongest nucleophiles. nih.gov The positive charge on the nitrogen atom makes the ring carbons highly electron-deficient and susceptible to nucleophilic attack.
The reaction proceeds via nucleophilic attack on one of the ring carbons, leading to the opening of the aziridine (B145994) ring and the formation of a stable covalent bond between the nucleophile and the carbon atom. This process permanently attaches the N-(2-ethyl)-2-methylpropan-2-amine moiety to the nucleophile. Common biological nucleophiles that are targets for such alkylation include the nitrogen and oxygen atoms in DNA bases (e.g., N7 of guanine), RNA, and amino acid residues in proteins. wikipedia.orgnih.gov
Table 2: Common Nucleophiles Reacting with Aziridinium Ions
| Nucleophile Class | Specific Example(s) | Site of Attack |
| DNA Bases | Guanine, Adenine | N7, N3 positions |
| Alcohols | Methanol (B129727), Water | Oxygen atom |
| Amines | Imidazole, other amines | Nitrogen atom |
| Thiols | Glutathione | Sulfur atom |
Factors Governing Alkylation Selectivity and Efficiency
The efficiency and selectivity of the intermolecular alkylation step are governed by several factors:
Nucleophile Strength: Stronger nucleophiles will react more rapidly with the aziridinium ion. The nucleophilicity of the attacking species is a primary determinant of the reaction rate.
Reaction Conditions: Factors such as pH, temperature, and solvent can influence the availability and reactivity of both the aziridinium ion and the target nucleophile. For instance, the protonation state of a biological nucleophile can drastically alter its reactivity.
Substitution and Elimination Pathways
While the dominant reaction pathway involves intramolecular cyclization followed by intermolecular alkylation (effectively two substitution reactions), other pathways are theoretically possible, though generally less favored.
Direct SN2 Substitution: A direct intermolecular nucleophilic substitution, where an external nucleophile displaces the chloride without the formation of the aziridinium intermediate, is kinetically disfavored. The rate of the intramolecular reaction is significantly faster due to the high effective concentration of the neighboring amino group.
Elimination Reactions: Amine derivatives can undergo elimination reactions, such as the Hofmann elimination. libretexts.org However, this reaction typically requires a quaternary ammonium (B1175870) salt as the leaving group. libretexts.orgmasterorganicchemistry.com Therefore, N-(2-chloroethyl)-2-methylpropan-2-amine itself would not undergo a Hofmann-type elimination. If the compound were to be further alkylated by a strong alkylating agent to form a quaternary ammonium salt, and then treated with a strong base, an E2 elimination could potentially occur to yield an alkene. However, under typical physiological or synthetic conditions where nucleophiles are present, alkylation via the aziridinium ion is the overwhelmingly predominant pathway. dtic.mil The amine functionality itself is a very poor leaving group, making direct elimination or substitution reactions that would displace the entire amino group highly unlikely. libretexts.org
Nucleophilic Substitution at the Chloroethyl Moiety
The chloroethyl moiety of N-(2-chloroethyl)-2-methylpropan-2-amine is the primary site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. The reaction mechanism is significantly influenced by the neighboring nitrogen atom.
A key mechanistic feature of compounds containing the bis(2-chloroethyl)amino group, known as nitrogen mustards, is the intramolecular displacement of the chloride by the amine nitrogen. wikipedia.org This internal nucleophilic attack results in the formation of a highly reactive, three-membered cyclic ammonium ion known as an aziridinium ion. wikipedia.orgrsc.orgwikipedia.org This process is an intramolecular SN2 reaction. The resulting strained ring of the aziridinium ion is readily opened by a wide range of nucleophiles. nih.gov
Table 1: Comparison of Proposed Nucleophilic Substitution Mechanisms
| Mechanism Feature | Intramolecular (Aziridinium Formation) | Intermolecular SN1 | Intermolecular SN2 |
|---|---|---|---|
| Rate-Determining Step | Formation of the aziridinium ion | Formation of a primary carbocation | Concerted attack by the nucleophile |
| Key Intermediate | Aziridinium ion | Primary carbocation (unstable) | Transition state |
| Likelihood | Highly favored due to anchimeric assistance | Unlikely for a primary halide | Possible, but competes with the intramolecular pathway |
| Stereochemistry | Inversion at the carbon center upon ring opening | Racemization (not applicable here) | Inversion of stereochemistry |
E2 Elimination Pathways Leading to Olefins
In the presence of a strong, sterically hindered base, N-(2-chloroethyl)-2-methylpropan-2-amine can undergo an E2 (bimolecular elimination) reaction to form an olefin. libretexts.orgmasterorganicchemistry.com This pathway competes with nucleophilic substitution. The E2 mechanism is a concerted, single-step process where the base abstracts a proton from the carbon adjacent to the chloroethyl group (the β-carbon), while simultaneously the C-Cl bond breaks and a π-bond forms. masterorganicchemistry.com
For an E2 reaction to occur, a specific stereochemical arrangement, known as anti-periplanar geometry, is required. In this conformation, the abstracted proton and the leaving group (chloride) are on opposite sides of the C-C bond, in the same plane. masterorganicchemistry.com
Factors that favor E2 elimination over substitution include:
Strong, non-nucleophilic bases: Bulky bases like potassium tert-butoxide (t-BuOK) favor proton abstraction over nucleophilic attack at the carbon center. libretexts.org
High temperature: Elimination reactions are generally favored entropically at higher temperatures.
Steric hindrance: Increased steric bulk around the electrophilic carbon or on the nucleophile can hinder substitution and promote elimination.
In the case of amines, elimination can also be achieved through the Hofmann elimination process. This involves converting the amine into a better leaving group, typically a quaternary ammonium salt, by exhaustive methylation. youtube.comlibretexts.org Subsequent treatment with a base like silver oxide in water leads to elimination, often favoring the formation of the least substituted alkene (the "Hofmann product"). youtube.com
Acid-Base Properties and Protonation Equilibria
The nitrogen atom in N-(2-chloroethyl)-2-methylpropan-2-amine possesses a lone pair of electrons, rendering the molecule a Brønsted-Lowry and Lewis base. chemistryguru.com.sglibretexts.org It can accept a proton (H⁺) from an acid to form a quaternary ammonium cation. The basicity of this tertiary amine is influenced by the electronic effects of its substituents. The methyl and isopropyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available for donation to a proton compared to ammonia (B1221849). chemistryguru.com.sglibretexts.org
The protonation equilibrium can be represented as follows:
(CH₃)₂CH-N(CH₃)-CH₂CH₂Cl + H₃O⁺ ⇌ [(CH₃)₂CH-NH(CH₃)-CH₂CH₂Cl]⁺ + H₂O
In an aqueous solution, the position of this equilibrium is described by the pKa of the conjugate acid, [(CH₃)₂CH-NH(CH₃)-CH₂CH₂Cl]⁺. Most simple alkylammonium ions have pKa values in the range of 9.5 to 11.0, indicating that their parent amines are moderately basic. libretexts.org
Table 2: Factors Influencing the Basicity of N-(2-chloroethyl)-2-methylpropan-2-amine
| Factor | Description | Effect on Basicity |
|---|---|---|
| Inductive Effect | The alkyl groups (isopropyl, methyl) are electron-donating, pushing electron density towards the nitrogen. | Increases basicity |
| Hybridization | The nitrogen atom is sp³ hybridized, placing the lone pair in an orbital with more p-character, making it more available than in sp² or sp hybridized nitrogens. masterorganicchemistry.com | Contributes to typical amine basicity |
| Steric Hindrance | The bulky isopropyl group may slightly hinder the approach of a proton to the lone pair, but this effect is generally minor for protonation compared to reactions with larger electrophiles. | Minor decrease |
| Chloroethyl Group | The chlorine atom is electron-withdrawing (inductive effect), which can slightly pull electron density away from the nitrogen through the ethyl chain. | Slight decrease |
The ability of the amine to be protonated is crucial for its reactivity, as the protonated form cannot undergo the intramolecular cyclization required to form the aziridinium ion. wikipedia.org Therefore, the reaction rates of nitrogen mustards are highly pH-dependent. wikipedia.org
Investigation of Reaction Intermediates
The investigation of reaction intermediates is fundamental to understanding the mechanistic pathways of N-(2-chloroethyl)-2-methylpropan-2-amine. As discussed, the most significant reaction intermediate is the N-isopropyl-N-methylaziridinium ion . wikipedia.orgrsc.org
The formation of this cyclic intermediate occurs through anchimeric assistance (neighboring group participation), where the nitrogen's lone pair attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion. rsc.org This intramolecular reaction is significantly faster than a comparable intermolecular reaction, leading to a highly strained, three-membered ring.
Properties of the Aziridinium Ion Intermediate:
High Reactivity: The significant ring strain of the aziridinium ion makes it a potent electrophile.
Positive Charge: The formal positive charge on the nitrogen atom further enhances its electrophilicity.
Susceptibility to Nucleophiles: It reacts readily with a variety of nucleophiles, leading to ring-opening and the formation of a substituted product. nih.govnih.gov
The aziridinium ion can be detected and characterized spectroscopically under specific conditions, particularly when reacting with weak nucleophiles. rsc.org Its existence provides a clear explanation for the observed reactivity and stereochemical outcomes of reactions involving N-(2-chloroethyl) amines. In contrast to a potential SN1 pathway, which would involve an unstable primary carbocation, the formation of the aziridinium ion is a much lower energy pathway. For E2 and intermolecular SN2 reactions, the key species is a high-energy transition state rather than a discrete, isolable intermediate. libretexts.org
Derivatization and Analogue Synthesis Based on the N 2 Chloroethyl 2 Methylpropan 2 Amine Scaffold
Strategies for Structural Modification and Diversification
Structural modification of the N-(2-chloroethyl)-2-methylpropan-2-amine scaffold can be achieved through several strategic approaches that target different parts of the molecule. The primary strategies revolve around the reactivity of the nitrogen atom and the chloroethyl side chain.
One common strategy involves the use of protecting groups on the nitrogen atom to control reactivity during synthesis. The tert-butoxycarbonyl (Boc) group, for instance, is widely used to protect amines. This approach allows for selective reactions on other parts of the molecule. Although the target compound has a tert-butyl group, the principles of using a Boc group are relevant as it serves to temper the reactivity of the nitrogen mustard until it reaches its target.
Diversification can be achieved by:
N-Alkylation and N-Acylation: Modifying the substituent on the nitrogen atom.
Side-Chain Functionalization: Replacing the chlorine atom with various nucleophiles.
Introduction of Pharmacophores: Attaching the scaffold to other biologically active molecules.
These strategies allow for the creation of a diverse library of analogues with potentially new chemical and biological properties.
Synthesis of N-Substituted Analogues
The synthesis of analogues with different substituents on the nitrogen atom can be approached in two main ways. The first method involves starting with a common precursor, such as bis(2-chloroethyl)amine, and subsequently introducing the desired N-substituent. For example, N-acylation can be performed using reagents like di-tert-butyl dicarbonate (B1257347) to introduce a Boc group, a process analogous to adding a bulky substituent. chemicalbook.comchemicalbook.com
The second approach involves starting with a different primary or secondary amine and introducing the 2-chloroethyl group(s). This is often achieved by reacting the corresponding diethanolamine (B148213) derivative with a chlorinating agent like thionyl chloride. google.com This method allows for the synthesis of a wide range of N-substituted analogues by simply varying the initial amine.
| Analogue Type | Synthetic Precursor(s) | Key Reaction | Reference |
|---|---|---|---|
| N-Acyl (Boc-protected) | bis(2-chloroethyl)amine HCl, Di-tert-butyl dicarbonate | N-Acylation | chemicalbook.com |
| N-Benzyl | Benzyl chloride, bis(2-hydroxyethyl)amine | N-Alkylation followed by chlorination | google.com |
| N-aryl (linked to benzamide) | CI-994 (a benzamide (B126) derivative), Nitrogen mustard group | Coupling reaction | nih.gov |
| N-heterocyclic (Oxazaphosphorinane) | N,N-bis(2-chloroethyl)phosphoramide dichloride, 3-aminopropan-1-ol | Cyclocondensation | google.com |
Modifications of the Chloroethyl Side Chain
The chloroethyl side chain is a primary site for structural modification due to the reactivity of the C-Cl bond. The chlorine atom is a good leaving group and can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups at this position, leading to analogues with altered chemical properties.
Examples of such modifications include:
Substitution: Reaction with nucleophiles like azides, thiols, or other halides to replace the chlorine atom.
Elimination: Base-induced elimination of HCl to form a vinyl group.
Oxidation: Oxidation of the nitrogen atom to form the corresponding N-oxide, which can alter the electronic properties and biological activity of the molecule.
These modifications can fine-tune the reactivity and physical properties of the resulting compounds.
| Modification Type | Reagent/Condition | Product Feature |
|---|---|---|
| Nucleophilic Substitution | NaN₃, NaSH, KI | Azido, Thiol, or Iodoethyl group |
| Elimination | Strong base (e.g., t-BuOK) | N-vinyl group |
| N-Oxidation | Peracetic acid or H₂O₂ | N-oxide functionality |
Introduction of Additional Reactive Functionalities
To create bifunctional molecules, the N-(2-chloroethyl)amine scaffold can be linked to other reactive or biologically active moieties. This is typically achieved by incorporating functional groups into the N-substituent. This strategy has been extensively used to develop targeted therapeutic agents where the nitrogen mustard acts as an alkylating warhead and the attached molecule serves as a directing group or possesses its own biological activity. researchgate.net
Prominent examples include the incorporation of the bis(2-chloroethyl)amino group into:
Aromatic acids and their derivatives: As seen in chlorambucil (B1668637) and melphalan, where the mustard is attached to an aromatic ring bearing a carboxylic acid group. nih.gov
Heterocyclic systems: Creating compounds like cyclophosphamide, where the nitrogen mustard is part of an oxazaphosphorinane ring. google.comgoogle.com This modification often creates prodrugs that require metabolic activation.
Enzyme inhibitors: For instance, attaching the nitrogen mustard to a benzamide structure has led to potent histone deacetylase (HDAC) inhibitors. nih.gov
This approach significantly broadens the chemical space and potential applications of analogues derived from the core scaffold.
Stereoselective Synthesis of Analogues
When chirality is a feature of the target analogue, either in the N-substituent or on the side chain, stereoselective synthesis becomes critical. Enantiomerically pure compounds are often required for biological applications, as different stereoisomers can have vastly different activities and metabolic fates.
The main strategies for achieving stereoselective synthesis include:
Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials, such as chiral amines or alcohols, to construct the desired analogue. mdma.ch The chirality is transferred from the starting material to the final product.
Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of imines or enamines using a transition metal complex with a chiral ligand is a powerful method for synthesizing chiral amines. nih.govconsensus.app
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemistry of a reaction. Once the desired stereocenter is created, the auxiliary is removed. numberanalytics.com
| Strategy | Description | Key Component |
|---|---|---|
| Chiral Pool Synthesis | Uses naturally occurring or readily available chiral molecules as starting materials. | Enantiopure starting material (e.g., amino acid, terpene) |
| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a chiral product. | Chiral catalyst (e.g., Rh-BINAP, Ru-DuPhos) |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated to guide a stereoselective reaction. | Removable chiral group (e.g., Evans auxiliaries) |
Advanced Theoretical and Computational Studies of N 2 Chloroethyl 2 Methylpropan 2 Amine
Quantum Chemical Analysis of Electronic Structure and Bonding
Quantum chemical calculations offer profound insights into the electronic structure and bonding of N-(2-chloroethyl)-2-methylpropan-2-amine, a molecule of interest due to its potential reactivity. These computational methods, rooted in the principles of quantum mechanics, allow for a detailed examination of molecular orbitals, charge distribution, and electrostatic potential, which collectively govern the molecule's chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites.
For N-(2-chloroethyl)-2-methylpropan-2-amine, theoretical calculations would be expected to show the HOMO localized predominantly on the nitrogen atom of the amine group. This is due to the presence of the lone pair of electrons on the nitrogen, making it the primary site for protonation and reaction with electrophiles. The energy of the HOMO is a critical parameter; a higher HOMO energy suggests a greater propensity for the molecule to act as an electron donor.
The LUMO, on the other hand, would likely be distributed over the anti-bonding orbitals of the carbon-chlorine (C-Cl) bond. This distribution indicates that the C-Cl bond is the most probable site for nucleophilic attack, leading to the displacement of the chloride ion. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Properties of N-(2-chloroethyl)-2-methylpropan-2-amine
| Parameter | Predicted Value (Arbitrary Units) | Description |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | +1.2 eV | Indicates the molecule's ability to accept electrons. |
Note: The values in this table are hypothetical and serve to illustrate the concepts. Actual values would be obtained from specific quantum chemical calculations.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be quantified through various population analysis schemes and visualized using Molecular Electrostatic Potential (MEP) maps.
An MEP map for N-(2-chloroethyl)-2-methylpropan-2-amine would be expected to show a region of high negative electrostatic potential (typically colored red) around the nitrogen atom, consistent with the localization of the electron lone pair. This reinforces the notion of the nitrogen atom as a nucleophilic center. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms of the tert-butyl group and, to a lesser extent, the hydrogen atoms of the ethyl chain.
The area around the chlorine atom would likely exhibit a region of negative potential due to its high electronegativity. However, the carbon atom bonded to the chlorine would be a site of positive potential, making it susceptible to nucleophilic attack. These maps are invaluable for predicting how the molecule will interact with other charged or polar species.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for modeling chemical reactions, allowing for the elucidation of reaction mechanisms and the prediction of reactivity. For N-(2-chloroethyl)-2-methylpropan-2-amine, a key reaction pathway of interest is the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion.
Computational Elucidation of Aziridinium Ion Formation Mechanism
The formation of the aziridinium ion from N-(2-chloroethyl)-2-methylpropan-2-amine is an intramolecular nucleophilic substitution reaction. The nitrogen atom, with its lone pair of electrons, acts as the nucleophile, attacking the carbon atom bonded to the chlorine. This process involves a transition state, which is a high-energy intermediate structure between the reactant and the product.
Computational modeling can map out the entire energy profile of this reaction. By calculating the energies of the reactant, the transition state, and the product (the aziridinium ion and the chloride ion), the activation energy for the reaction can be determined. The activation energy is the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate. The geometry of the transition state can also be determined, providing insights into the structural changes that occur during the reaction. It is expected that the transition state would feature a partially formed nitrogen-carbon bond and a partially broken carbon-chlorine bond.
Prediction of Reactivity Towards Various Reagents
Once the aziridinium ion is formed, it is a highly reactive electrophile due to the strained three-membered ring and the positive charge on the nitrogen atom. It will readily react with a wide range of nucleophiles. Computational methods can be used to predict the reactivity of the aziridinium ion towards various nucleophiles by modeling the reaction pathways for ring-opening.
By calculating the activation energies for the reaction of the aziridinium ion with different nucleophiles (e.g., water, hydroxide (B78521), other amines), their relative reaction rates can be predicted. This information is crucial for understanding the subsequent chemical transformations of N-(2-chloroethyl)-2-methylpropan-2-amine in different chemical environments. The regioselectivity of the ring-opening reaction (i.e., which of the two carbon atoms in the aziridinium ring is attacked) can also be investigated computationally.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide detailed information about the static properties of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For N-(2-chloroethyl)-2-methylpropan-2-amine, MD simulations can be used to study its conformational flexibility. The molecule can adopt various shapes due to the rotation around its single bonds. MD simulations can explore the potential energy surface of the molecule and identify the most stable conformations and the energy barriers between them.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| N-(2-chloroethyl)-2-methylpropan-2-amine |
Structure-Reactivity Relationship Prediction via Computational Methods
Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. For N-(2-chloroethyl)-2-methyl-2-propanamine, while specific quantitative structure-activity relationship (QSAR) or Density Functional Theory (DFT) studies are not extensively available in the public literature, its reactivity can be predicted with a high degree of confidence based on computational analyses of structurally related N-(2-chloroethyl)amines, commonly known as nitrogen mustards.
The primary determinant of the reactivity of N-(2-chloroethyl)amines is their ability to form a highly electrophilic aziridinium ion intermediate through intramolecular cyclization. This process is initiated by the nucleophilic attack of the tertiary amine nitrogen on the carbon atom bearing the chlorine atom, with chloride acting as the leaving group. This unimolecular reaction is the rate-determining step for the subsequent reactions of the compound.
Ab initio molecular dynamics simulations on analogous nitrogen mustards, such as mechlorethamine (B1211372), have provided significant insights into this activation mechanism. nih.gov These studies predict a concerted reaction that involves neighboring-group participation from the nucleophilic tertiary nitrogen. nih.gov The simulations have been used to calculate the activation free energy for this cyclization, which is a critical parameter for predicting the compound's reactivity. For mechlorethamine in an aqueous solution, the calculated activation free energy is approximately 20.4 kcal/mol, a value that aligns well with experimental data. nih.gov
Computational studies employing DFT and high-accuracy methods like DLPNO-CCSD(T) have also been instrumental in characterizing the structure of aziridinium ions and understanding the stereospecificity of their subsequent reactions. rsc.org These theoretical investigations help to elucidate the reaction pathways and the regioselectivity of nucleophilic attacks on the strained three-membered aziridinium ring. rsc.org
The reactivity of these compounds is strongly influenced by the solvent environment. Computational models have shown that the orientation and coordination of solvent molecules, particularly water, in the vicinity of the leaving group (the chlorine atom) play a crucial role in the formation of the aziridinium ion. nih.gov The reaction proceeds through a dynamic transition state characterized by significant changes in the local solvent structure. nih.gov
The general mechanism and key computational findings for the reactivity of N-(2-chloroethyl)amines are summarized in the table below. These data, derived from close structural analogs, provide a robust framework for predicting the structure-reactivity relationship of N-(2-chloroethyl)-2-methyl-2-propanamine.
| Computational Method | Analyzed Compound/System | Key Findings |
| Ab initio molecular dynamics | Mechlorethamine | Predicts a concerted reaction mechanism for aziridinium ion formation. Calculated activation free energy of 20.4 kcal/mol. Highlights the critical role of solvent reorganization. nih.gov |
| DFT and DLPNO-CCSD(T) | N,N-disubstituted β-halo amines | Characterized the structure of optically active aziridinium ions. Studied the stereospecific and regioselective ring-opening by nucleophiles, providing insights into subsequent reaction pathways. rsc.org |
| NMR Kinetic Studies & Isolation | 3-Chloropiperidines | Demonstrated the formation of highly electrophilic bicyclic aziridinium ions, confirming the general reactivity pattern for cyclic analogs. researchgate.net |
These theoretical studies collectively indicate that the reactivity of N-(2-chloroethyl)-2-methyl-2-propanamine is governed by the kinetics of aziridinium ion formation, a process that is mechanistically well-understood through advanced computational modeling of analogous structures.
Applications in Organic Synthesis and Chemical Methodology
N-(2-chloroethyl)-2-methylpropan-2-amine as a Versatile Synthetic Intermediate
N-(2-chloroethyl)-tert-butylamine is a bifunctional molecule that can serve as a versatile intermediate in multi-step synthetic sequences. Its utility stems from the distinct reactivity of its two key components: the secondary amine nitrogen and the electrophilic carbon of the chloroethyl group.
Nucleophilic and Electrophilic Nature: The nitrogen atom, while sterically hindered by the adjacent tert-butyl group, retains a lone pair of electrons, allowing it to act as a nucleophile. Conversely, the carbon atom attached to the chlorine is an electrophilic center, susceptible to nucleophilic attack, making the compound an effective alkylating agent.
Role of the Tert-Butyl Group: The tert-butyl group is a significant structural feature. It imparts increased lipophilicity to molecules, which can be advantageous in modulating the pharmacokinetic properties of pharmaceutical candidates. Furthermore, its steric bulk can direct the regioselectivity of reactions at other sites within a molecule and can prevent undesired side reactions, such as over-alkylation at the nitrogen atom. libretexts.org
Intramolecular Reactivity: The proximity of the nucleophilic nitrogen and the electrophilic chloroethyl group allows for potential intramolecular reactions. Under basic conditions, the nitrogen can displace the chloride to form a highly strained, three-membered aziridinium (B1262131) ion intermediate. This transient species is a potent electrophile that can be readily opened by various nucleophiles, providing a pathway to introduce diverse functionalities.
Precursor for Nitrogen-Containing Heterocycles (e.g., Azetidines, Piperazines)
The 2-chloroethylamine (B1212225) motif is a classic precursor for the synthesis of saturated nitrogen heterocycles through intramolecular cyclization.
Azetidines: Azetidines, four-membered nitrogen-containing rings, are valuable scaffolds in medicinal chemistry. The synthesis of N-tert-butyl substituted azetidines can be envisioned using N-(2-chloroethyl)-tert-butylamine, although this specific route is not as commonly documented as others. The general mechanism involves an intramolecular SN2 reaction. In the presence of a base, the amine is deprotonated, enhancing its nucleophilicity and facilitating the displacement of the chloride to form the azetidine (B1206935) ring. The significant steric hindrance from the tert-butyl group may influence the kinetics of this cyclization.
Piperazines: Piperazines are six-membered rings containing two nitrogen atoms and are a ubiquitous feature in many pharmaceuticals. While the most common method for creating a piperazine (B1678402) ring involves reacting a primary amine with bis(2-chloroethyl)amine, N-(2-chloroethyl)-tert-butylamine could theoretically be used to synthesize N-tert-butyl substituted piperazines. This would typically involve reacting it with a primary amine, where the primary amine first displaces the chloride. The resulting intermediate would then need to be cyclized in a subsequent step, often by activating the second nitrogen's substituent. However, direct synthesis from alternative precursors is often more efficient for producing 1-tert-butylpiperazine. prepchem.comconnectjournals.com
The potential pathways for heterocycle formation are summarized in the table below.
| Starting Material | Potential Intermediate | Target Heterocycle | Reaction Type |
| N-(2-chloroethyl)-tert-butylamine | N-tert-butyl aziridinium ion | N-tert-butyl azetidine derivatives | Intramolecular Cyclization |
| N-(2-chloroethyl)-tert-butylamine + R-NH₂ | N-tert-butyl-N'-(R)-ethylenediamine | N-tert-butyl-N'-(R)-piperazine | Intermolecular Alkylation followed by Cyclization |
Utility in the Construction of Complex Molecular Architectures
The incorporation of an N-tert-butyl group into a larger molecule can be a key strategic decision in the design of bioactive compounds. This group can serve as a "lipophilic handle" to improve membrane permeability or as a steric shield to protect a nearby functional group or enhance selectivity for a biological target. N-(2-chloroethyl)-tert-butylamine provides a direct method for introducing the tert-butylaminoethyl moiety into a complex structure via N- or C-alkylation.
For instance, in the synthesis of complex alkaloids or other natural product analogues, a common strategy is the late-stage functionalization of a core structure. N-(2-chloroethyl)-tert-butylamine could be employed as an alkylating agent to append the side chain onto a nucleophilic site (such as a phenol, amine, or enolate) of an advanced intermediate, thereby building molecular complexity in a controlled manner.
Contribution to Novel Synthetic Methodologies
The development of new chemical reactions is crucial for advancing organic synthesis. While N-(2-chloroethyl)-tert-butylamine itself is a product of established methods, the broader class of N-alkyl-2-chloroamines is central to emerging methodologies. Recent research has focused on novel, metal-catalyzed reactions for the direct synthesis of 2-chloroamines from simple alkenes. These methods provide efficient access to compounds like N-(2-chloroethyl)-tert-butylamine and its analogues, which can then be used in subsequent transformations. This focus on improving the synthesis of such building blocks highlights their value and the ongoing effort to make them more accessible for broader synthetic applications.
Advanced Analytical Techniques in Research on N 2 Chloroethyl 2 Methylpropan 2 Amine
Spectroscopic Methods for Mechanistic Elucidation (e.g., in situ NMR, FT-IR)
Spectroscopic methods are powerful tools for elucidating the reaction mechanisms of chloroethylamine compounds by providing real-time information on the structural changes occurring during a chemical transformation.
In situ Nuclear Magnetic Resonance (NMR) Spectroscopy allows for the non-destructive monitoring of a reaction mixture directly in the NMR tube. researchgate.net This is particularly valuable for identifying unstable intermediates and quantifying the concentration of reactants, products, and byproducts over time. researchgate.net For a reaction involving N-(2-chloroethyl)-2-methylpropan-2-amine, ¹H and ¹³C NMR would be employed to track key chemical shifts. For instance, the disappearance of signals corresponding to the protons and carbons of the 2-chloroethyl group and the appearance of new signals would provide direct evidence of the reaction's progress and mechanism. dtic.milntnu.no Advanced techniques like Diffusion Ordered Spectroscopy (DOSY) can further help in determining the aggregation state of molecules in solution. researchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy complements NMR by providing information about the vibrational modes of functional groups. During a reaction of N-(2-chloroethyl)-2-methylpropan-2-amine, changes in the C-Cl and C-N stretching frequencies would be monitored. The disappearance of the C-Cl bond absorption and the appearance of new bands would indicate the transformation of the starting material. In amines, the presence of bands below 2800 cm⁻¹ can provide insight into the conformation of C-H bonds relative to the nitrogen lone pair. researchgate.net
Table 1: Illustrative NMR Data for Monitoring a Hypothetical Reaction of N-(2-chloroethyl)-2-methylpropan-2-amine
| Group | Compound | ¹H Chemical Shift (ppm, hypothetical) | ¹³C Chemical Shift (ppm, hypothetical) | Observation |
|---|---|---|---|---|
| -CH₂Cl | Reactant | ~3.6 | ~43 | Signal decreases over time |
| -C(CH₃)₃ | Reactant | ~1.1 | ~50 (quat.), ~28 (CH₃) | Signal decreases over time |
| -CH₂-X | Product | Varies (e.g., ~2.8) | Varies | New signal appears and grows |
Chromatographic Techniques for Reaction Monitoring and Product Isolation in Research (e.g., HPLC, UHPLC, GCxGC-NCD)
Chromatography is a fundamental separation technique used to analyze the components of a mixture, monitor reaction progress, and isolate pure products for further study. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of organic amines. lcms.cz These techniques separate compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. nih.gov For N-(2-chloroethyl)-2-methylpropan-2-amine, a reversed-phase HPLC or UHPLC method would be developed to separate the starting material from its products and any impurities. dtic.mil By injecting aliquots of a reaction mixture at various time points, the rate of consumption of the reactant and formation of the product can be accurately quantified, providing crucial kinetic data. UHPLC offers significant advantages over traditional HPLC, including faster analysis times and reduced solvent consumption, with equivalent or better peak resolution. lcms.cz
Comprehensive Two-Dimensional Gas Chromatography with a Nitrogen Chemiluminescence Detector (GCxGC-NCD) is a highly powerful technique for analyzing complex mixtures containing nitrogen compounds. nih.gov GCxGC provides superior separation by using two different columns, and the NCD offers highly specific and sensitive detection of nitrogen-containing analytes without interference from the hydrocarbon matrix. nih.govgcms.cz This would be particularly useful for detecting trace-level byproducts in the synthesis or reaction of N-(2-chloroethyl)-2-methylpropan-2-amine. researchgate.netresearchgate.net The structured nature of GCxGC chromatograms allows for the separation of compounds by class, aiding in identification. chromatographyonline.com
Table 2: Typical Chromatographic Conditions for Amine Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application |
|---|---|---|---|---|
| UHPLC | Reversed-Phase C18 (e.g., <2 µm particle size) | Acetonitrile/Water with modifiers (e.g., formic acid) | UV, MS | Reaction monitoring, Purity assessment |
| GCxGC-NCD | 1st Dim: Non-polar (e.g., PDMS)2nd Dim: Polar (e.g., PEG) | Helium | Nitrogen Chemiluminescence | Trace impurity analysis, Complex mixture separation |
Mass Spectrometry for Structural Confirmation and Reaction Mixture Analysis (e.g., LC-MS, GC-MS, UHPLC-MS/MS)
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and the elucidation of chemical structures. purdue.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) couple the separation power of chromatography with the detection capabilities of MS. nih.gov After separation by LC or GC, the analyte is ionized, and its molecular ion peak confirms the molecular weight. For N-(2-chloroethyl)-2-methylpropan-2-amine, the expected molecular weight is approximately 135.65 g/mol . The fragmentation pattern observed in the mass spectrum provides a fingerprint that helps confirm the structure. For example, the loss of a chloroethyl group or a tert-butyl group would result in characteristic fragment ions. umich.edu
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides an additional layer of specificity and sensitivity. researchgate.net In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. researchgate.netresearchgate.net This technique, often using multiple reaction monitoring (MRM), is extremely sensitive and selective, making it ideal for quantifying trace levels of N-(2-chloroethyl)-2-methylpropan-2-amine or its byproducts in complex matrices. bvsalud.org
Table 3: Predicted Mass Spectrometry Data for N-(2-chloroethyl)-2-methylpropan-2-amine
| Ion Type | Formula | Predicted m/z | Notes |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | C₆H₁₅ClN⁺ | 136.09 | Confirms molecular weight |
| Fragment Ion | C₄H₁₀N⁺ | 72.08 | Loss of chloroethyl radical |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov While N-(2-chloroethyl)-2-methylpropan-2-amine itself may be a liquid or low-melting solid, it can be converted into a stable, crystalline derivative (e.g., a hydrochloride salt or a complex with another molecule) suitable for analysis.
Emerging Research Frontiers and Future Perspectives
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of sustainable materials, offer a roadmap for the future synthesis of N-(2-chloroethyl)-tert-butylamine. Traditional N-alkylation methods often involve stoichiometric reagents and harsh conditions, leading to poor atom economy and significant waste generation.
Future research is anticipated to focus on catalytic routes that maximize the incorporation of atoms from reactants into the final product. primescholars.comjocpr.com One promising avenue is the use of Phase-Transfer Catalysis (PTC) . This methodology allows for the reaction between water-soluble nucleophiles (like tert-butylamine) and organic-soluble electrophiles (like 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane) in a biphasic system, often using environmentally benign inorganic bases and reducing the need for volatile organic solvents. acsgcipr.org
Another frontier is the application of biocatalysis . rsc.org Directed evolution and enzyme engineering could yield novel biocatalysts, such as engineered amine dehydrogenases or transaminases, capable of forming the C-N bond with high selectivity under mild, aqueous conditions. acs.orgnih.gov These enzymatic methods represent the pinnacle of green synthesis, offering unparalleled chemo-, regio-, and stereoselectivity.
A comparative analysis of potential synthetic routes highlights the advantages of these emerging green approaches.
Table 1: Comparative Atom Economy of Potential Synthetic Routes
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) | Green Chemistry Considerations |
|---|---|---|---|---|
| Classical Alkylation | tert-Butylamine (B42293) + 1,2-Dichloroethane + Base (e.g., Na2CO3) | NaCl, NaHCO3, HCl | ~45-55% | Generates significant inorganic salt waste; may require harsh conditions. |
| Reductive Amination | tert-Butylamine + Chloroacetaldehyde + Reducing Agent (e.g., NaBH4) | Borate salts, H2O | ~60-70% | Requires stoichiometric reducing agents, contributing to waste. |
| PTC Alkylation | tert-Butylamine + 1,2-Dichloroethane + K2CO3 (cat. TBAB) | KCl, KHCO3 | ~45-55% | Reduces organic solvent use; uses milder inorganic bases. acsgcipr.org |
| Hypothetical Biocatalytic Route | tert-Butylamine + Chloroethanol + Co-substrate | H2O, Depleted co-substrate | >80% | Operates in aqueous media at ambient temperature/pressure; highly selective. rsc.org |
Exploration of Novel Catalytic Transformations
Modern catalysis offers powerful tools for C-N bond formation and C-H bond functionalization, areas where N-(2-chloroethyl)-tert-butylamine could serve as both a target and a reactant. The direct catalytic C-H amination represents a paradigm shift in amine synthesis, enabling the formation of C-N bonds by directly functionalizing otherwise inert C-H bonds. rsc.org Future research could explore the synthesis of the target compound via rhodium- or iridium-catalyzed amination of a chloroalkane, or conversely, use the N-H bond of N-(2-chloroethyl)-tert-butylamine to functionalize other molecules. nih.govmdpi.com
Furthermore, the compound itself is a substrate for novel catalytic transformations. The presence of multiple C-H bonds and a secondary amine functionality makes it an interesting candidate for late-stage functionalization. For example, palladium- or copper-catalyzed cross-coupling reactions could be developed to modify the molecule, potentially forming new C-C or C-N bonds at specific positions, guided by the steric and electronic properties of the tert-butyl and chloroethyl groups.
Table 2: Potential Catalytic Transformations Involving N-(2-chloroethyl)-tert-butylamine
| Catalytic Reaction Type | Potential Application | Catalyst System (Example) | Anticipated Outcome |
|---|---|---|---|
| Intramolecular C-H Amination | Synthesis of substituted aziridines or other N-heterocycles. | Rh2(esp)2 | Formation of a tert-butyl aziridine (B145994) derivative. |
| Intermolecular C-H Amination | Use as a nitrogen source to aminate arenes or alkanes. | Photocatalyst + Acid youtube.com | Direct synthesis of N-aryl or N-alkyl derivatives. |
| Buchwald-Hartwig Amination | Coupling with aryl halides to form N-aryl derivatives. | Pd(dba)2 / BINAP | Synthesis of N-aryl-N-(2-chloroethyl)-tert-butylamines. |
| Chan-Lam Amination | Coupling with boronic acids. | Cu(OAc)2 | Alternative route to N-aryl or N-vinyl derivatives. |
Integration with Flow Chemistry and Automated Synthesis
The synthesis of potentially reactive intermediates like N-(2-chloroethyl)-tert-butylamine is ideally suited for flow chemistry and microreactor technology. researchgate.netvapourtec.com Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, which is critical for managing exothermic reactions or handling unstable intermediates. acs.org The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities compared to traditional batch processes. chimia.chnih.gov
An automated flow synthesis platform could enable rapid optimization of reaction conditions, screening different catalysts, solvents, and bases to identify the most efficient and sustainable process. annualreviews.orgmit.edu Such a system would involve pumping streams of reactants (e.g., tert-butylamine and a chloro-electrophile) to a mixing point and then through a heated or cooled reactor coil. Downstream processing, such as purification with scavenger resins or liquid-liquid extraction, could also be integrated into the flow path, allowing for a fully automated "synthesis-to-product" workflow. sigmaaldrich.com
Table 3: Hypothetical Automated Flow Synthesis Setup
| Module | Component | Function | Key Advantage |
|---|---|---|---|
| Reagent Delivery | Syringe Pumps or HPLC Pumps | Precisely control flow rates of reactant solutions. | Accurate stoichiometry and residence time control. |
| Mixing | T-mixer or Static Mixer | Ensure rapid and efficient mixing of reactant streams. | Improved reaction homogeneity and kinetics. |
| Reaction | PFA or Stainless Steel Coil Reactor in a temperature-controlled module | Provide a defined residence time at a specific temperature. | Superior heat transfer and safety for exothermic reactions. |
| Pressure Control | Back-Pressure Regulator (BPR) | Maintain system pressure to allow for heating solvents above their boiling points. | Enables superheated conditions, accelerating reaction rates. |
| In-line Purification | Packed-bed column with scavenger resin | Remove unreacted reagents or byproducts continuously. | Streamlined workup process, reducing manual handling. akjournals.com |
Advanced Computational Design of Reactivity and Selectivity
Computational chemistry provides powerful predictive tools to understand and design reactions involving N-(2-chloroethyl)-tert-butylamine. Quantum mechanical methods, particularly Density Functional Theory (DFT) , can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. tandfonline.com
A key area of investigation would be the intramolecular cyclization to form the corresponding tert-butylaziridinium ion, a highly reactive intermediate. tandfonline.com Computational studies can elucidate the energetics of this process, the influence of the bulky tert-butyl group on the reaction rate, and the role of solvent molecules in stabilizing the charged intermediate. nih.govacs.org Such insights are critical for controlling the reactivity of the compound and designing selective transformations. For instance, understanding the factors that favor aziridinium (B1262131) ion formation versus intermolecular S(_N)2 reactions would allow chemists to steer the reaction towards a desired outcome. This approach has been successfully used to study the atmospheric degradation of tert-butylamine, demonstrating its utility in predicting reaction products. whiterose.ac.uk
Table 4: Application of Computational Methods to N-(2-chloroethyl)-tert-butylamine
| Computational Method | Research Question | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | What is the mechanism and activation energy for aziridinium ion formation? | Transition state geometry, activation free energy (ΔG‡), reaction rate constants. tandfonline.com |
| Ab Initio Molecular Dynamics (AIMD) | How do explicit solvent molecules (e.g., water) participate in the reaction? | Solvent shell reorganization, dynamic transition state, solvent-separated ion pair formation. nih.govacs.org |
| Conformational Analysis | What are the stable conformations of the molecule? | Relative energies of conformers, dihedral angles, potential for intramolecular hydrogen bonding. |
| Quantitative Structure-Activity Relationship (QSAR) | How does the structure relate to potential biological activity or reactivity? | Correlation of electronic and steric parameters with reaction outcomes. |
Role in Expanding Fundamental Organic Chemistry Principles
The structure of N-(2-chloroethyl)-tert-butylamine makes it an exemplary substrate for studying a cornerstone of physical organic chemistry: Neighboring Group Participation (NGP) . wikipedia.org NGP, also known as anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons on an atom within the same molecule. libretexts.org In this case, the nitrogen lone pair can act as an internal nucleophile, displacing the chloride ion to form a strained, three-membered aziridinium ion intermediate.
This intramolecular S(_N)2 reaction is often significantly faster than the corresponding intermolecular reaction. vedantu.com The subsequent attack by an external nucleophile on the aziridinium ion occurs in a second S(_N)2 step. The net result of this double-displacement mechanism is a retention of stereochemistry at the carbon atom that was initially attacked by the neighboring group. smartstartinstitute.com
Studying the solvolysis kinetics of chiral derivatives of N-(2-chloroethyl)-tert-butylamine and comparing them to analogous compounds lacking the nitrogen atom would provide a quantitative measure of the rate acceleration due to NGP. The sterically demanding tert-butyl group would offer valuable insight into how steric hindrance influences the rate of both the intramolecular cyclization and the subsequent intermolecular ring-opening, contributing to a deeper, quantitative understanding of this fundamental mechanistic principle. gacbe.ac.in
Q & A
Q. Table 1. Synthetic Method Comparison
| Method | Reagents | Yield (%) | Purity (GC-MS) | Reference |
|---|---|---|---|---|
| Chloroethylation | Diisopropylamine + ClCH₂CH₂Cl | 78–85 | ≥95% | |
| Alkylation of Amine | Diisopropylamine + 1,2-dichloroethane | 70–75 | 90–93% |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use in a certified fume hood to avoid inhalation .
- Waste Disposal: Neutralize chlorinated byproducts with 10% sodium bicarbonate before disposal as hazardous waste .
- Emergency Measures: In case of skin contact, rinse immediately with 0.1 M acetic acid to counteract alkaline hydrolysis products .
Advanced: How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H NMR: Expect a triplet at δ 3.4–3.6 ppm (CH₂Cl) and a multiplet at δ 1.2–1.4 ppm (diisopropyl CH₃ groups). The ethylenic protons (CH₂N) appear as a quartet near δ 2.8 ppm due to coupling with adjacent groups .
- IR Spectroscopy: Key peaks include ν(C-Cl) at 650–750 cm⁻¹ and ν(N-C) at 1120–1180 cm⁻¹ .
- Mass Spectrometry: The molecular ion [M⁺] at m/z 163.5 (C₈H₁₈ClN) and fragment ions at m/z 101 (loss of ClCH₂) and m/z 58 (diisopropylamine) .
Advanced: What mechanistic insights govern its reactivity in nucleophilic substitution?
Methodological Answer:
The chloroethyl group undergoes SN2 reactions but is sterically hindered by the bulky diisopropylamine moiety, leading to:
- Reduced Reaction Rates: Steric hindrance slows bimolecular substitution; polar aprotic solvents (e.g., DMF) enhance reactivity .
- Competing Elimination: At elevated temperatures, β-hydrogen elimination may produce ethylene byproducts. Control via low temperatures (<50°C) and excess nucleophile (e.g., NaN₃) minimizes this .
Advanced: How can discrepancies in thermochemical data (e.g., ΔfH°) be resolved?
Methodological Answer:
Conflicting values for enthalpy of formation (ΔfH°) arise from experimental techniques (e.g., calorimetry vs. gas-phase measurements). To reconcile:
Validate via Computational Chemistry: Use DFT (B3LYP/6-31G*) to calculate ΔfH° and compare with experimental data .
Cross-Reference Multiple Sources: Compare values from NIST (e.g., ΔfH° = -269 kJ/mol) with independent studies (e.g., Dean, 1985) to identify outliers .
Advanced: What regulatory constraints apply under the Chemical Weapons Convention (CWC)?
Methodological Answer:
The compound is classified under CWC Schedule 2B10 as a precursor to nitrogen mustards. Researchers must:
- Obtain Permits: Submit declarations to national authorities (e.g., OPCW) for synthesis or storage exceeding 100 g .
- Documentation: Maintain detailed logs of synthesis routes, quantities, and disposal methods for audits .
Basic: What key physical properties influence experimental design?
Methodological Answer:
Advanced: How does molecular structure impact stability and reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
